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Compound of Interest

Compound Name: AVN-944

Cat. No.: B1256984 Get Quote

This technical guide provides a comprehensive overview of the mechanism of action, cellular

effects, and preclinical data related to AVN-944, a potent inhibitor of inosine monophosphate

dehydrogenase (IMPDH). The information is intended for researchers, scientists, and

professionals in the field of drug development and oncology.

Introduction: IMPDH as a Therapeutic Target
Inosine monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de

novo biosynthesis of guanine nucleotides.[1][2] It catalyzes the conversion of inosine

monophosphate (IMP) to xanthosine monophosphate (XMP), which is the first committed step

in the production of guanosine triphosphate (GTP).[2][3] GTP is essential for numerous cellular

processes, including DNA and RNA synthesis, signal transduction via G-proteins, and energy

for translation.[2]

There are two mammalian isoforms of IMPDH, type I and type II.[1] Notably, IMPDH2 is often

upregulated in malignant cells, particularly in hematological cancers, making it an attractive

target for anticancer therapies.[4][5] AVN-944 (also known as VX-944) is a potent, selective,

and orally available small molecule inhibitor of both IMPDH isoforms.[1][6][7] Its mechanism of

action centers on the depletion of intracellular guanine nucleotide pools, leading to a cascade

of anti-proliferative and pro-apoptotic effects in cancer cells.[4][8]
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AVN-944 functions as a non-competitive or uncompetitive inhibitor of IMPDH.[6][7][9] This

inhibition effectively blocks the de novo synthesis of guanine nucleotides, leading to a

significant reduction in the intracellular pool of GTP.[4][5] The consequences of GTP depletion

are multifaceted and include:

Disruption of Nucleic Acid Synthesis: The scarcity of GTP precursors hampers both DNA and

RNA synthesis, which is critical for rapidly dividing cancer cells.[4]

Induction of Cell Cycle Arrest: Depletion of GTP triggers cell cycle checkpoints. Depending

on the cancer cell type, this can result in a G1 phase arrest or an S-phase block, thereby

halting cell proliferation.[9][10]

Apoptosis Induction: AVN-944 induces programmed cell death in various cancer cell lines.[9]

[10] The apoptotic pathways activated can be both caspase-dependent and caspase-

independent, involving the mitochondrial release of pro-apoptotic factors.[9][10]

Inhibition of Angiogenesis: AVN-944 has demonstrated potent anti-angiogenic properties by

inhibiting the proliferation of endothelial cells.[5]

Cellular Differentiation: In some androgen-independent prostate cancer cells, AVN-944 can

induce differentiation, which can also sensitize these cells to other therapeutic agents like

TRAIL.[9][10]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and cellular

effects of AVN-944.

Table 1: In Vitro Efficacy of AVN-944
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Parameter Value Cell Lines/Enzyme Reference

IC50 (Proliferation) 0.02 µM - 0.279 µM

Various hematologic

and epithelial tumor

cells

[1]

IC50 (Proliferation) ~30 nM Endothelial cells [5]

IC50 (Proliferation) 26 nM
MV-4-11 (human

leukemia)
[7]

IC50 (Proliferation) 30 nM
Ba/F3-Flt3-ITD

(murine leukemia)
[7]

Ki (Inhibition

Constant)
6-10 nM

Human IMPDH

isoforms
[6]

Table 2: Cellular Effects of AVN-944 in Prostate Cancer Cell Lines

Cell Line
Androgen
Sensitivity

Cell Cycle Effect
Apoptosis
Induction

LNCaP Androgen-sensitive G1 arrest
Caspase-dependent

and -independent

CWR22Rv1
Androgen-

independent
S-phase block

Caspase-dependent

and -independent

DU145
Androgen-

independent
S-phase block

Caspase-dependent

and -independent

PC-3
Androgen-

independent
S-phase block Not specified

Data synthesized from references[9][10].

Table 3: Pharmacokinetic Parameters of AVN-944 in a Phase I Human Study
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Parameter Condition Value

Effect of Food on Absorption Cmax ratio (fed vs. fasted) 33%

AUC0-infinity ratio (fed vs.

fasted)
44%

IMPDH Inhibition Doses > 100 mg Lasted for at least 4-6 hours

Data from a study in healthy male volunteers[11].

Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways and workflows related to AVN-944's

mechanism of action.
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Caption: IMPDH inhibition pathway by AVN-944.
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Caption: Apoptotic pathways induced by AVN-944.
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Caption: Experimental workflow for assessing AVN-944 activity.

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.

Cell Proliferation Assay (MTS Assay)
This protocol is based on methodologies used to assess dose-dependent growth inhibition.[10]

Cell Seeding: Plate cells (e.g., LNCaP, DU145) in 96-well plates at a density of 5,000-10,000

cells per well and allow them to adhere overnight.

Treatment: Replace the medium with fresh medium containing various concentrations of

AVN-944 (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a

humidified atmosphere with 5% CO2.
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MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to

each well according to the manufacturer's instructions.

Incubation: Incubate for 1-4 hours at 37°C.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell growth inhibition. Calculate IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine the effect of AVN-944 on cell cycle distribution.[10]

Cell Culture and Treatment: Culture cells in 6-well plates and treat with AVN-944 (e.g., 5 µM)

or vehicle for 24-48 hours.

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing

gently. Store at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in

a staining solution containing propidium iodide (PI) and RNase A.

Incubation: Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage

of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in protein expression associated with apoptosis.[10]

Protein Extraction: Treat cells with AVN-944 for the desired time, then lyse the cells in RIPA

buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli

sample buffer and separate them by size on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

target proteins (e.g., cleaved caspase-3, cleaved PARP, AIF, cytochrome c, Smac) overnight

at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using an imaging system.

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion
AVN-944 is a potent and specific inhibitor of IMPDH that effectively depletes intracellular

guanine nucleotide pools. This primary mechanism of action triggers a range of anti-cancer

effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and activation

of apoptotic pathways in a variety of cancer models.[1][9][10] Furthermore, its anti-angiogenic

properties add another dimension to its potential therapeutic utility.[5] The preclinical and early

clinical data suggest that AVN-944 holds promise as a therapeutic agent, particularly for

hematological malignancies and potentially for solid tumors like prostate cancer.[10][11] Further

research and clinical trials are warranted to fully elucidate its therapeutic potential and identify

patient populations most likely to benefit from IMPDH inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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